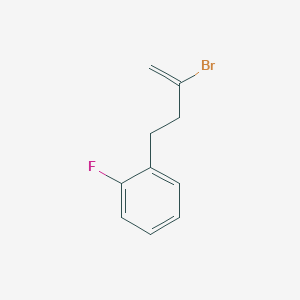

2-Bromo-4-(2-fluorophenyl)-1-butene

Description

The Strategic Importance of Vinylic Halides as Versatile Synthetic Intermediates in Organic Chemistry

Vinylic halides, characterized by a halogen atom attached to a carbon-carbon double bond, are highly valued intermediates in organic synthesis. Their utility stems from their ability to participate in a wide array of chemical transformations. Most notably, they are key substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. nih.govwikipedia.org These reactions allow for the formation of new carbon-carbon bonds with a high degree of control over stereochemistry, enabling the construction of complex molecular frameworks from simpler precursors. nih.gov

Furthermore, vinylic halides can be converted into organolithium and Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds with a variety of electrophiles. nih.gov They can also undergo elimination reactions to furnish alkynes, further expanding their synthetic utility. cas.org The reactivity of the carbon-halogen bond in vinylic halides, while generally lower than that of their saturated alkyl halide counterparts, provides a stable yet activatable handle for sequential synthetic operations. cas.org

Elucidating the Significance of Fluorinated Aromatic Moieties in Complex Molecular Architectures

The incorporation of fluorine atoms into aromatic rings has a profound impact on the physicochemical properties of a molecule. organic-chemistry.org Fluorine's high electronegativity can significantly alter the electronic nature of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. organic-chemistry.org This electronic perturbation can lead to enhanced metabolic stability in drug molecules by blocking sites susceptible to oxidative metabolism. butler.edu

Moreover, the substitution of hydrogen with fluorine can modulate a compound's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. butler.edu The introduction of fluorine can also lead to specific conformational preferences and create unique non-covalent interactions, such as fluorine-protein interactions, which can enhance the binding affinity and selectivity of a drug for its target. butler.edu These beneficial effects have led to the widespread use of fluorinated aromatic moieties in pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgfrontiersin.org

Positioning of 2-Bromo-4-(2-fluorophenyl)-1-butene within Contemporary Synthetic Research

This compound, with the CAS number 731772-96-6, represents a unique conjunction of the vinylic bromide and the 2-fluorophenyl group. This specific arrangement of functional groups positions it as a potentially valuable building block in contemporary synthetic research. The vinylic bromide moiety serves as a handle for a plethora of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position of the butene chain. Simultaneously, the 2-fluorophenyl group imparts the characteristic electronic and steric properties associated with fluorinated aromatics, which can be exploited in the design of novel bioactive molecules and functional materials. The presence of both functionalities in a single molecule allows for a modular and divergent synthetic approach to a variety of complex targets.

Overview of Research Trajectories for Bromoalkenes and Fluorophenyl-Substituted Alkenes

Current research involving bromoalkenes continues to focus on the development of novel and more efficient catalytic systems for their participation in cross-coupling reactions. This includes the use of more earth-abundant and less toxic metal catalysts, as well as photoredox catalysis to access new reaction pathways. wikipedia.org The stereoselective synthesis of bromoalkenes is also an active area of investigation, as the geometry of the double bond is often crucial for the biological activity or material properties of the final product.

Detailed Research Findings

While specific, in-depth research publications solely dedicated to this compound are not prevalent in publicly accessible literature, its chemical identity is established through its unique CAS number, 731772-96-6, and its listing in various chemical supplier databases. Its molecular formula is C₁₀H₁₀BrF, and it has a molecular weight of 229.09 g/mol . The IUPAC name for this compound is 1-(3-bromobut-3-enyl)-2-fluorobenzene.

Based on the principles of synthetic organic chemistry, a plausible and detailed synthetic route for this compound can be proposed. A highly effective method would involve a Grignard reaction. This would entail the reaction of 2-fluorophenylmagnesium bromide, prepared from 2-fluorobromobenzene and magnesium metal, with a suitable electrophile such as 2,4-dibromo-1-butene. In this reaction, the Grignard reagent would act as a nucleophile, displacing one of the bromide ions from the dibromoalkene to form the desired carbon-carbon bond.

Alternatively, modern cross-coupling methodologies such as the Suzuki or Heck reactions could be employed. For a Suzuki coupling, one could envision the reaction between a boronic acid or ester derivative of 2-fluorobenzene and a suitably functionalized bromoalkene partner. The Heck reaction, on the other hand, could potentially form the carbon-carbon bond between 2-fluorophenylboronic acid and a bromo-substituted butene derivative under palladium catalysis.

The characterization of this compound would rely on standard spectroscopic techniques. ¹H NMR spectroscopy would be expected to show distinct signals for the vinyl protons, the allylic protons, and the aromatic protons of the 2-fluorophenyl group, with characteristic coupling patterns. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms. Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. Infrared (IR) spectroscopy would show characteristic absorption bands for the C=C double bond, the C-Br bond, and the C-F bond, as well as the aromatic ring.

The research utility of this compound lies in its potential as a versatile intermediate. The vinylic bromide can be readily transformed through various cross-coupling reactions to introduce diverse functionalities, while the fluorinated phenyl ring can be further modified or can serve to modulate the properties of the final product. This makes it a valuable scaffold for the synthesis of libraries of compounds for drug discovery or for the development of new materials with specific electronic or physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 731772-96-6 |

| Molecular Formula | C₁₀H₁₀BrF |

| Molecular Weight | 229.09 g/mol |

| IUPAC Name | 1-(3-bromobut-3-enyl)-2-fluorobenzene |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromobut-3-enyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQVHPBPXRZROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641165 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-96-6 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 Bromo 4 2 Fluorophenyl 1 Butene

Mechanistic Pathways of Vinylic Halide Reactivity

Vinylic halides, such as 2-Bromo-4-(2-fluorophenyl)-1-butene, exhibit distinct reactivity patterns that differentiate them from their saturated alkyl halide counterparts. The sp²-hybridized nature of the carbon atom attached to the bromine atom influences the mechanistic routes these compounds undertake.

Nucleophilic Substitution at Vinylic Carbon (SₙV2, Sₙ1-type)

Nucleophilic substitution at a vinylic carbon is a challenging transformation due to the increased strength of the carbon-halogen bond and the steric hindrance around the double bond. chemguide.co.uk However, under specific conditions, these reactions can proceed through different mechanistic pathways.

The SₙV2 mechanism , analogous to the Sₙ2 reaction in alkyl halides, involves a direct attack of a nucleophile on the electrophilic vinylic carbon. researchgate.net This process typically requires a strong nucleophile and results in an inversion of stereochemistry at the reaction center. For this compound, a potent nucleophile could potentially displace the bromide ion in a single concerted step.

Alternatively, a Sₙ1-type mechanism can occur, particularly if the resulting vinylic carbocation is stabilized. vaia.com The reaction proceeds in two steps: the slow departure of the leaving group (bromide) to form a vinylic carbocation, followed by a rapid attack by a nucleophile. chemguide.co.uk The stability of the carbocation is crucial for this pathway to be viable. In the case of this compound, the proximity of the phenyl ring might offer some degree of stabilization to the intermediate carbocation, although vinylic carbocations are generally less stable than their alkyl counterparts. Secondary vinylic halides can undergo both Sₙ1 and Sₙ2 type reactions. chemguide.co.ukreddit.com

Beta-Elimination Reactions to Generate Alkynes or Dienes

Beta-elimination reactions are a common pathway for vinylic halides, leading to the formation of alkynes or dienes. masterorganicchemistry.com These reactions are typically promoted by strong bases. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, a strong base can abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine atom.

This abstraction initiates a cascade of electron movement, resulting in the expulsion of the bromide ion and the formation of a new π-bond. Depending on which proton is abstracted, this can lead to the formation of either an alkyne or a conjugated diene. The use of a strong, non-nucleophilic base is often preferred to favor elimination over substitution. libretexts.org The reaction often proceeds via an E2 mechanism, requiring an anti-periplanar arrangement of the proton and the leaving group. libretexts.orgkhanacademy.org

Formation and Reactivity of Organometallic Intermediates (Grignard, Organozinc, Organolithium Reagents)

The bromine atom in this compound allows for the formation of various organometallic reagents, which are powerful intermediates in organic synthesis.

Grignard Reagents : Reaction with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, 2-(4-(2-fluorophenyl)but-1-en-2-yl)magnesium bromide. libretexts.orgmasterorganicchemistry.com The reactivity of the halide is crucial, with bromides being more reactive than chlorides. libretexts.org These reagents are highly nucleophilic and basic, reacting with a wide range of electrophiles such as aldehydes, ketones, and esters. libretexts.org Care must be taken to exclude water and other protic sources, as they will readily quench the Grignard reagent. libretexts.org

Organozinc Reagents : Similar to Grignard reagents, organozinc compounds can be prepared. These reagents are generally less reactive and more tolerant of functional groups compared to their Grignard and organolithium counterparts.

Organolithium Reagents : Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to lithium-halogen exchange, forming the corresponding vinyllithium (B1195746) reagent. These are extremely potent nucleophiles and bases, useful for forming carbon-carbon bonds with a variety of electrophiles. libretexts.orgmasterorganicchemistry.com The formation of organolithium reagents from alkyl or aryl halides and lithium metal is a well-established method. masterorganicchemistry.com

Advanced Transition Metal-Catalyzed Transformations

The presence of the bromine atom in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in mediating a wide array of cross-coupling reactions involving vinylic halides. youtube.comrsc.orgnih.gov These reactions have revolutionized synthetic organic chemistry due to their high efficiency and functional group tolerance. ysu.am

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov For this compound, this reaction offers a direct route to synthesize more complex molecules by introducing new carbon-based substituents at the vinylic position.

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide. researchgate.net The base plays a crucial role in facilitating this step. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired cross-coupled product.

The choice of ligand on the palladium catalyst is critical for the success of the reaction, influencing both the rate and the scope of the transformation. researchgate.netthieme.de

Scope: The Suzuki-Miyaura coupling is known for its broad substrate scope. nih.gov A variety of organoboron reagents, including boronic acids and their esters (boronates), can be coupled with this compound. This allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups. The reaction conditions are generally mild and tolerant of many functional groups, making it a highly versatile method. nih.govnih.govmit.edu For instance, the coupling of various alkenyl bromides with potassium alkyltrifluoroborates has been shown to proceed in good to excellent yields under palladium catalysis. nih.gov

Table of Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Description | Typical Conditions |

| Palladium Catalyst | The source of the active Pd(0) species. | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ |

| Ligand | Stabilizes the palladium center and influences reactivity. | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos |

| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Affects solubility and reaction rate. | Toluene/water, THF, DMF |

| Organoboron Reagent | The source of the nucleophilic carbon group. | Arylboronic acids, alkenylboronic acids, potassium alkyltrifluoroborates |

Other Transition Metal Catalysis (e.g., Nickel, Copper, Rhodium) in Bromoalkene Reactivity

While palladium catalysis is prevalent, other transition metals like nickel, copper, and rhodium also play significant roles in the reactivity of bromoalkenes.

Nickel Catalysis: Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed transformations, often offering complementary reactivity and being more cost-effective. nih.govrsc.org Nickel catalysts can effectively mediate the coupling of bromoalkenes with various partners. For instance, nickel-catalyzed cross-electrophile coupling reactions between aryl bromides and primary alkyl bromides have been developed, demonstrating the utility of nickel in forming C(sp²)-C(sp³) bonds. nih.gov The mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. nih.govyoutube.com

Copper Catalysis: Copper-catalyzed reactions of bromoalkenes are also well-established. Copper catalysts can facilitate cross-coupling reactions and addition reactions. For example, copper-catalyzed alkynylboration of alkenes with diboron (B99234) reagents and bromoalkynes has been developed for the synthesis of homopropargylboronates. nih.gov Copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents is another important application. nih.gov These reactions often proceed under mild conditions and tolerate a range of functional groups. nih.govnih.gov

Rhodium Catalysis: Rhodium catalysts are also employed in reactions involving bromoalkenes, although they are less common than palladium, nickel, or copper for cross-coupling. Rhodium catalysis is often associated with other types of transformations, such as hydroformylation and hydrogenation, but can participate in coupling reactions under specific conditions.

Table 3: Overview of Other Transition Metal Catalysis with Bromoalkenes

| Metal | Reaction Type | Example Application |

|---|---|---|

| Nickel | Cross-coupling | Coupling of aryl bromides with alkyl bromides. nih.gov |

| Copper | Cross-coupling, Alkynylboration | Synthesis of homopropargylboronates, coupling with organozinc reagents. nih.govnih.gov |

| Rhodium | Various | Can be used in coupling reactions, though less common than other metals. |

Electrophilic and Radical Additions to the Unsaturated System

The double bond in this compound is susceptible to both electrophilic and radical addition reactions, providing pathways to further functionalize the molecule.

Regio- and Stereoselective Addition Reactions to the Alkene Double Bond

Electrophilic addition to an unsymmetrical alkene like this compound can lead to the formation of different regioisomers. The regioselectivity of these reactions is often governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. masterorganicchemistry.comchemistrysteps.com

For the addition of halogens like bromine (Br₂), the reaction proceeds via a cyclic halonium ion intermediate. libretexts.orgchemguide.co.uk The subsequent attack of the halide ion occurs from the anti-face, leading to an anti-addition product. libretexts.org When the reaction is carried out in the presence of water, a halohydrin is formed as the major product, with the hydroxyl group adding to the more substituted carbon of the double bond. libretexts.org

The stereoselectivity of addition reactions is also a critical aspect. "Syn-addition" refers to the addition of both new substituents to the same face of the double bond, while "anti-addition" refers to their addition to opposite faces. masterorganicchemistry.com The mechanism of the specific addition reaction determines its stereochemical outcome.

Recent research has shown that the presence of certain functional groups can influence the regioselectivity of electrophilic additions. For instance, a β-boron effect has been observed to control the regioselectivity in electrophilic additions to allylic MIDA boronates. nih.gov

Dicarbofunctionalization of Bromoalkenes via Catalysis

Dicarbofunctionalization is a powerful transformation that involves the simultaneous addition of two carbon groups across a double or triple bond. rsc.orgnih.gov This strategy allows for the rapid construction of complex molecular frameworks from simple starting materials.

Nickel-catalyzed intermolecular dicarbofunctionalization of alkenes has emerged as a significant area of research. nih.gov These reactions often proceed through a mechanism involving the carbometalation of the alkene followed by the incorporation of a second carbon-based coupling partner and subsequent reductive elimination. nih.gov The use of nickel is advantageous due to its ability to prevent undesired side reactions like chain-walking. nih.gov

Vitamin B12 has also been utilized as a catalyst for the dicarbofunctionalization of bromoalkenes with electrophilic olefins under visible light irradiation, leading to the formation of substituted pyrrolidines and piperidines. thieme-connect.com

Iron-catalyzed dicarbofunctionalization of unsaturated bonds has also been explored as a more sustainable alternative to precious metal catalysis. rsc.org These reactions often employ organomagnesium, organozinc, or organolithium reagents as coupling partners. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane |

| 2-bromoethanol |

| 1,2-dibromocyclohexane |

| trans-1,2-dibromocyclohexane |

| bromohydrin |

| pyrrolidines |

| piperidines |

| homopropargylboronates |

Oxidative Hydrolysis of Bromoalkenes and Related Transformations

The oxidative hydrolysis of bromoalkenes represents a significant transformation in organic synthesis, providing a pathway to valuable α-bromoketones. While specific studies on this compound are not extensively detailed in the public domain, the reactivity can be inferred from established methodologies for analogous bromoalkene substrates. A prominent method involves the use of hypervalent iodine(III) reagents, which serve as effective metal-free oxidants. beilstein-journals.orgnih.gov

A developed protocol for the oxidative hydrolysis of dialkyl bromoalkenes utilizes a catalytic amount of a hypervalent iodine species, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), regenerated in situ by a co-oxidant like m-chloroperoxybenzoic acid (m-CPBA). nih.gov This process facilitates the conversion of the bromoalkene to the corresponding α-bromoketone. The reaction is generally tolerant of various alkyl groups, including those that are sterically hindered. beilstein-journals.org

The proposed mechanism for this transformation is initiated by the formation of a phenyl tosyloxy iodonium (B1229267) intermediate, which is accelerated by an acid like p-toluenesulfonic acid (TsOH·H₂O). nih.gov The bromoalkene then associates with this intermediate, leading to the formation of a key iodonium intermediate. The bromide ion is subsequently expelled and acts as a nucleophile in an Sₙ2 attack, which, driven by the liberation of iodobenzene (B50100) (PhI), yields the final α-bromoketone product. nih.gov

It is important to note that alternative reaction pathways can lead to the formation of side products. For instance, under certain conditions, particularly in the presence of a nitrile-containing solvent like acetonitrile (B52724) (MeCN), Ritter-type amidation products can be formed. beilstein-journals.orgnih.gov This occurs via the formation of an allylic carbocation, which is then trapped by the solvent. beilstein-journals.org

Another major class of reactions involving the double bond of alkenes is oxidative cleavage. libretexts.orglibretexts.org This transformation breaks the carbon-carbon double bond and replaces it with double bonds to oxygen. libretexts.org Ozonolysis is a classic method for this purpose. nih.gov Depending on the workup conditions, different products can be obtained. A reductive workup yields aldehydes or ketones, while an oxidative workup produces carboxylic acids or ketones. libretexts.orglibretexts.org For a terminal alkene like this compound, strong oxidative cleavage would be expected to yield a ketone and a carboxylic acid. libretexts.org

Table 1: Overview of Oxidative Transformations of Bromoalkenes

| Transformation | Reagents | Primary Product | Potential Side Product(s) | Ref. |

|---|---|---|---|---|

| Oxidative Hydrolysis | Catalytic HTIB, m-CPBA, TsOH·H₂O | α-Bromoketone | Ritter-type amides | beilstein-journals.orgnih.gov |

| Gentle Oxidative Cleavage | 1. O₃; 2. Reductive Workup (e.g., Zn/H₂O) | Aldehyde/Ketone | - | libretexts.org |

| Strong Oxidative Cleavage | 1. O₃; 2. Oxidative Workup (e.g., H₂O₂) | Carboxylic Acid/Ketone | - | libretexts.org |

| Strong Oxidative Cleavage | Warm, concentrated KMnO₄ | Carboxylic Acid/Ketone | - | libretexts.org |

Electronic and Steric Influences of the 2-Fluorophenyl Group on Reaction Pathways

The 2-fluorophenyl substituent in this compound exerts profound electronic and steric effects that dictate the molecule's reactivity. These influences stem from the high electronegativity of the fluorine atom and its specific placement at the ortho position on the phenyl ring.

Inductive and Resonance Effects of Fluorine on Reactivity

The reactivity of the aryl moiety in this compound is modulated by the competing inductive and resonance effects of the fluorine substituent.

Resonance Effect (+R): Despite its strong inductive pull, the fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system. stackexchange.comkhanacademy.org This electron donation through resonance (+R effect) increases the electron density at the ortho and para positions of the ring. stackexchange.comlibretexts.org However, the resonance effect from fluorine is relatively weak compared to its powerful inductive effect. khanacademy.org Nevertheless, this π-donation is sufficient to direct incoming electrophiles to the ortho and para positions, as the transition states for attack at these positions are stabilized by resonance structures where the positive charge is delocalized onto the fluorine atom. stackexchange.comlibretexts.org

Table 2: Summary of Electronic Effects of Fluorine on the Phenyl Ring

| Effect | Description | Consequence for Reactivity | Directional Influence | Ref. |

|---|---|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density via σ-bonds due to high electronegativity. | Deactivates the ring towards electrophilic attack. | Affects all ring positions, but the effect diminishes with distance. | vaia.comnih.gov |

| Resonance Effect (+R) | Donation of lone-pair electrons into the aromatic π-system. | Partially counteracts deactivation at specific positions; stabilizes carbocation intermediates. | Activates the ortho and para positions relative to the meta position. | stackexchange.comkhanacademy.orglibretexts.org |

Impact of Ortho-Fluoro Substitution on Steric and Electronic Parameters

The placement of the fluorine atom at the ortho position introduces specific steric and electronic consequences beyond the general effects discussed above.

Steric Hindrance: The fluorine atom, while the smallest of the halogens, possesses a van der Waals radius that can create steric hindrance around the adjacent C1 carbon of the butene chain. This can influence the preferred conformation of the molecule and may hinder the approach of bulky reagents to both the double bond and the ortho position of the aromatic ring. Steric effects are often quantified using parameters like Taft's steric parameter (Eₛ) or Verloop's parameters, which consider the size and shape of the substituent. nih.gov The presence of the ortho-fluoro group can disfavor reaction pathways that require a sterically unencumbered approach to that side of the molecule.

Electronic Parameters: The ortho position of the fluorine atom has a dominant electronic influence. Studies on the activation of C-H bonds in fluoroarenes by transition metals have shown that the effect of ortho-fluorine substituents is significantly greater than that of meta or para fluorines. acs.org This is attributed to the strong inductive withdrawal significantly acidifying the ortho C-H bonds and influencing the energies of metal-carbon bonds in organometallic intermediates. acs.org In the context of this compound, this heightened electronic effect can influence the acidity of nearby protons and the polarization of the bond connecting the phenyl ring to the butene chain, thereby affecting reaction pathways involving these sites. For instance, cyclometalation reactions often show a strong kinetic and thermodynamic preference for activation at the C-H bond ortho to a fluorine substituent. acs.org This highlights the unique electronic environment created by the ortho-fluoro group, which can be exploited for selective functionalization.

Table 3: Selected Steric Parameters for Substituents

| Substituent | Taft Parameter (Eₛ) | Verloop Length (L) (Å) | Verloop Min. Width (B1) (Å) | Verloop Max. Width (B5) (Å) |

|---|---|---|---|---|

| -H | 1.24 | 2.06 | 1.00 | 1.00 |

| -F | 0.78 | 2.65 | 1.35 | 1.35 |

| -CH₃ | 0.00 | 3.00 | 1.52 | 2.04 |

| -Cl | 0.27 | 3.52 | 1.80 | 1.80 |

| -Br | 0.08 | 3.83 | 1.95 | 1.95 |

Note: This table provides general steric parameter values for context; specific values can vary slightly depending on the calculation method. Data compiled from general chemistry sources. nih.gov

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 4 2 Fluorophenyl 1 Butene

Computational Investigations of Molecular Structure and Reactivity

No published DFT studies on the reaction mechanisms involving 2-Bromo-4-(2-fluorophenyl)-1-butene were found. Such studies would typically investigate reaction pathways, transition states, and activation energies for reactions like nucleophilic substitution at the allylic or vinylic position, or addition reactions to the double bond.

There is no available research on the conformational analysis of this compound. This type of study would involve mapping the potential energy surface of the molecule to identify stable conformers and determine their relative energies.

No computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound have been reported. These predictions are valuable for corroborating experimental data.

A search for QSAR or QSPR studies focused on the synthetic utility of this compound or closely related compounds yielded no results. These studies would correlate the molecular structure with its chemical properties or reactivity to predict its behavior in synthetic applications.

Advanced Spectroscopic and Analytical Techniques for Compound Characterization

No experimental ¹H, ¹³C, or ¹⁹F NMR data for this compound are available in the public domain. This fundamental data is essential for the unambiguous structural confirmation of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₀BrF), HRMS would provide a precise mass measurement of the molecular ion, distinguishing it from other ions with the same nominal mass.

Expected Accurate Mass: The theoretical exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). Due to the presence of bromine, the isotopic pattern of the molecular ion will be highly characteristic, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

| [C₁₀H₁₀⁷⁹BrF]⁺ | ¹²C₁₀ ¹H₁₀ ⁷⁹Br₁ ¹⁹F₁ | 228.0004 | ~100.0 |

| [C₁₀H₁₀⁸¹BrF]⁺ | ¹²C₁₀ ¹H₁₀ ⁸¹Br₁ ¹⁹F₁ | 229.9983 | ~97.7 |

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and undergoes fragmentation. wikipedia.org The fragmentation pathways are predictable based on the structure, involving the cleavage of the weakest bonds and the formation of stable carbocations or radicals. youtube.com

Key fragmentation processes for this compound would likely include:

Loss of a bromine radical: This is a common pathway for alkyl halides, leading to the formation of a carbocation. youtube.com The resulting fragment [C₁₀H₁₀F]⁺ would be a significant peak in the spectrum.

Allylic cleavage: Cleavage of the C-C bond beta to the double bond is favorable due to the formation of a resonance-stabilized allylic cation. This would result in the loss of a fluorobenzyl radical ([C₇H₆F]•) to give a [C₃H₄Br]⁺ fragment, or the loss of a bromoallyl radical to form a [C₇H₆F]⁺ fragment.

Benzylic cleavage: Cleavage of the bond between the methylene (B1212753) group and the butenyl chain would yield a stable fluorobenzyl cation ([C₇H₆F]⁺) at m/z 109.04.

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom could occur under certain conditions. youtube.com

Table 2: Predicted Major Fragmentation Ions in the Mass Spectrum of this compound

| Predicted Fragment Ion | Proposed Structure / Loss | Theoretical m/z |

| [C₁₀H₁₀F]⁺ | [M - Br]⁺ | 149.0766 |

| [C₇H₆F]⁺ | Fluorobenzyl cation / Loss of C₃H₄Br radical | 109.0453 |

| [C₃H₄Br]⁺ | Bromoallyl cation / Loss of fluorobenzyl radical | 120.9523 |

| [C₆H₄F]⁺ | Loss of acetylene (B1199291) from the fluorobenzyl cation | 83.0297 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies. wikipedia.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key structural motifs. The carbon-fluorine bond stretch is known to produce a strong absorption in the 1360-1000 cm⁻¹ region. wikipedia.org The terminal alkene group will show several characteristic peaks. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being symmetric, often gives a stronger signal in Raman than in FTIR. researchgate.netnih.gov Aromatic ring vibrations are also typically strong in Raman spectra.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Expected Intensity |

| =C-H (vinyl) | C-H Stretch | ~3080 | ~3080 | Medium |

| Aromatic C-H | C-H Stretch | ~3050 | ~3050 | Medium-Weak |

| Alkyl C-H | C-H Stretch | 2950-2850 | 2950-2850 | Medium-Strong |

| C=C (vinyl) | C=C Stretch | ~1645 | ~1645 | Medium (FTIR), Strong (Raman) |

| Aromatic C=C | Ring Stretch | ~1580, ~1490 | ~1580, ~1490 | Medium-Strong |

| =CH₂ | Out-of-plane bend (wag) | ~915 | Weak/Inactive | Strong |

| C-F (Aryl-F) | C-F Stretch | ~1250-1100 | ~1250-1100 | Strong (FTIR) |

| C-Br | C-Br Stretch | ~650-550 | ~650-550 | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were obtained, it would provide precise data on:

Bond Lengths and Angles: Confirming the covalent structure, including the lengths of the C=C, C-C, C-Br, and C-F bonds.

Conformation: Revealing the preferred spatial orientation of the fluorophenyl ring relative to the butene chain.

Stereochemistry: As the molecule is chiral at the C4 position (if we consider the substitution pattern), crystallographic analysis of a resolved enantiomer could determine its absolute stereochemistry.

Intermolecular Interactions: Detailing how the molecules pack in the crystal lattice, highlighting any significant non-covalent interactions like C-H···π or halogen bonding that influence the solid-state structure.

Without experimental data, we can only predict that the crystal packing would likely involve alternating regions of aromatic and aliphatic groups to maximize packing efficiency. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC, UHPLC)

Chromatographic methods are essential for separating the compound from reaction mixtures, assessing its purity, and for quantitative analysis.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for GC analysis. acs.org It would be separated from impurities based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column (e.g., DB-5 or DB-17) would likely be effective. The use of a mass spectrometer as a detector (GC-MS) would aid in peak identification by providing mass spectra for each eluting component. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are powerful techniques for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would be the standard approach. nih.govnih.gov

Stationary Phase: A C18 column is a common starting point. However, a FluoroPhenyl phase could offer alternative selectivity due to interactions with the fluorinated aromatic ring. restek.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution would likely be necessary to separate compounds with a range of polarities.

Detection: A UV detector would be effective, as the fluorophenyl group will absorb UV light (typically around 254 nm).

The purity of a sample would be determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram.

In Situ and Operando Spectroscopic Methods for Reaction Monitoring

In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling. mt.com

For the synthesis of this compound, which might be formed via a Grignard reaction followed by elimination or via allylic bromination, these techniques would be highly beneficial. acs.org

ReactIR (In Situ FTIR): This technique could track the consumption of reactants and the formation of intermediates and the final product by monitoring their characteristic infrared absorption bands in the reaction mixture. hzdr.de For instance, the disappearance of a carbonyl peak from a starting material and the appearance of the C=C stretch of the product could be monitored.

In Situ Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in solution, as it is less sensitive to interference from common solvents like water. acs.org It could be used to follow the formation of the C=C bond or changes in the aromatic ring substitution pattern during the reaction. acs.org

These methods enable precise determination of reaction endpoints, help identify the formation of byproducts, and allow for the optimization of reaction conditions such as temperature and addition rates to improve yield and safety. mt.com

Applications in Advanced Organic Synthesis and Derivatization Strategies

2-Bromo-4-(2-fluorophenyl)-1-butene as a Core Building Block in Complex Molecule Construction

The strategic positioning of its reactive moieties enables this compound to serve as a foundational element in divergent synthetic pathways, where either the vinyl bromide or the alkene can be manipulated to build molecular complexity.

While this compound is not a conjugated diene itself, its structural framework is highly relevant to the synthesis of cyclohexene derivatives, which are often prepared via Diels-Alder reactions. organic-chemistry.org The molecule can be envisioned as a synthetic target derived from a cycloaddition product or as a precursor that can be modified to participate in cyclization reactions.

Potential synthetic strategies include:

Dienophile Participation: The terminal alkene could potentially act as a dienophile in [4+2] cycloaddition reactions, although it is not highly activated. Reaction with an electron-rich diene would yield a cyclohexene ring bearing the 2-bromo-2-(2-fluorophenyl)ethyl substituent.

Precursor to Dienes: The vinylic bromide offers a handle for modification. For instance, a Stille or Suzuki coupling could introduce a vinyl group, creating a conjugated diene system. This newly formed diene could then undergo a Diels-Alder reaction with a suitable dienophile to construct a substituted cyclohexene ring.

Intramolecular Cyclizations: The butene chain can be extended or functionalized to create precursors for intramolecular cyclizations. For example, extending the chain via cross-coupling and subsequent installation of another unsaturated group could set the stage for a ring-closing metathesis (RCM) or a rhodium-catalyzed cycloisomerization to form carbocyclic systems. organic-chemistry.org

The dual functionality of this compound provides numerous avenues for the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net

Key approaches include:

Palladium-Catalyzed Cross-Coupling: The vinylic bromide is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. Buchwald-Hartwig amination can be used to introduce primary or secondary amines, which can then undergo intramolecular cyclization with a functional group installed via modification of the alkene moiety (e.g., an epoxide or a carbonyl), leading to nitrogen-containing heterocycles like piperidines or pyrrolidines.

Sonogashira Coupling and Cyclization: Coupling with a terminal alkyne (Sonogashira reaction) followed by reaction with hydrazine can yield pyrazole derivatives.

Alkene Functionalization: The terminal alkene can be converted into an epoxide. Subsequent ring-opening with nucleophiles such as amines or thiols, followed by an intramolecular cyclization step, can lead to the formation of morpholines, piperazines, or thianes. Ozonolysis of the alkene provides a ketone, which can serve as an electrophilic center for condensation reactions to form heterocycles like pyrimidines or pyridines. fiveable.mewikipedia.org

Natural products and their analogues are a cornerstone of drug discovery. The 2-fluorophenyl motif is a common feature in many bioactive molecules, valued for its ability to modulate metabolic stability and binding affinity. This compound serves as a valuable scaffold for generating libraries of compounds for biological screening.

The synthetic utility of this building block is rooted in its capacity for controlled, stepwise modification. A synthetic campaign could involve:

Core Elaboration: Utilizing the vinylic bromide for a series of cross-coupling reactions to introduce diverse aryl, alkyl, or alkynyl groups.

Side-Chain Modification: Concurrently or sequentially, modifying the alkene moiety to introduce various polar functional groups (alcohols, diols, amines, carboxylic acids). mdpi.com

This divergent approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds that mimic the structural features of complex natural products.

Strategic Derivatization of this compound

The chemical utility of this compound is largely defined by the selective transformations of its two primary functional groups. The distinct reactivity of the vinylic bromide and the terminal alkene allows for orthogonal chemical strategies, where one group can be modified while the other remains intact for subsequent reactions.

The vinylic bromide is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a focal point for derivatization. researchgate.netorganic-chemistry.org Vinyl halides are crucial intermediates in modern organic synthesis. mdpi.com

| Transformation Type | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C=C-R (Alkene) |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Diene |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Enyne |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | C=C-R (Alkene) |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Enamine |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Vinyllithium (B1195746) |

| Cine-Substitution | Pyrrolidine, Pd catalyst; then Michael acceptor | Isomeric Michael Adduct organic-chemistry.org |

Interactive Data Table: Potential Transformations of the Vinylic Bromide Moiety.

These reactions enable the introduction of a vast range of substituents, effectively converting the simple building block into more complex and functionalized intermediates. For example, Suzuki or Stille coupling can be used to append aryl or heteroaryl rings, while Sonogashira coupling provides access to conjugated enyne systems, which are themselves valuable for further synthetic manipulations.

The terminal alkene offers a complementary site for derivatization, primarily through addition reactions. fiveable.mewikipedia.orgsuniv.ac.in These transformations introduce new functional groups and can alter the carbon skeleton.

| Reaction Type | Typical Reagents | Resulting Functional Group(s) |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | Primary Alcohol (-CH₂-CH₂OH) nih.gov |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol (syn-addition) |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn/H₂O or Me₂S | Ketone and Formaldehyde |

| Hydrogenation | H₂, Pd/C or PtO₂ | Saturated Alkyl Chain |

| Radical Addition | Radical initiator (AIBN), R-X | Addition across the double bond acs.orgresearchgate.net |

| Isomerization | Ru or Rh catalyst | Internal Alkene springernature.com |

Interactive Data Table: Potential Modifications of the Alkene Moiety.

These reactions are fundamental for introducing polarity and new reactive sites. For instance, hydroboration-oxidation installs a primary alcohol, which can be further oxidized to an aldehyde or carboxylic acid or used in esterification or etherification reactions. Epoxidation yields a versatile three-membered ring that can be opened with a variety of nucleophiles to produce 1,2-difunctionalized products, such as amino alcohols or diols.

Introduction of Additional Functionality to the Fluorophenyl Ring

The 2-fluorophenyl ring of this compound can be further functionalized through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are particularly powerful tools for this purpose. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the aromatic ring.

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, the vinyl bromide can be selectively coupled, or under specific conditions, the aromatic ring could be further functionalized if it contained an additional halide or triflate group. For instance, the coupling of various arylboronic acids with aryl halides has been extensively used to synthesize a wide range of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. This reaction provides a powerful means to introduce new vinyl groups or other unsaturated moieties onto the fluorophenyl ring, further expanding the molecular diversity that can be achieved from this starting material. The efficiency and selectivity of these coupling reactions are often influenced by the choice of catalyst, ligands, base, and reaction conditions.

Below is a representative table of potential cross-coupling reactions that could be employed to functionalize the aromatic ring of a derivative of this compound, assuming the presence of a suitable leaving group on the phenyl ring.

| Coupling Reaction | Reagent | Catalyst System | Potential Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Substituted phenyl group |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Vinyl or substituted vinyl group |

| Sonogashira | Terminal alkyne | Pd catalyst / Cu catalyst / Base | Alkynyl group |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | Amino group |

| Stille | Organostannane | Pd catalyst | Various organic groups |

Intermediacy in the Synthesis of Novel Organic Materials and Polymers

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of novel organic materials and polymers. The vinyl group can participate in polymerization reactions, while the bromo and fluoro substituents on the phenyl ring can be used to tune the electronic and physical properties of the resulting materials.

Fluorinated polymers are of particular interest due to their unique properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of the 2-fluorophenyl moiety from this compound into a polymer backbone can impart these desirable characteristics. For example, fluorinated styrenic monomers can be polymerized to create materials with specific optical and electronic properties.

The vinyl bromide functionality of this compound allows it to act as a monomer in various polymerization techniques. For instance, it could potentially undergo free-radical polymerization or be used in controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These advanced techniques allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.

Furthermore, the bromo group on the butene chain offers a handle for post-polymerization modification. This allows for the synthesis of functional polymers where the properties can be tailored after the initial polymerization step. For example, the bromo group could be substituted with other functional groups through nucleophilic substitution reactions.

The table below outlines potential polymer types that could be synthesized using this compound as a monomer or comonomer.

| Polymerization Method | Monomer(s) | Potential Polymer Properties |

| Free-Radical Polymerization | This compound | Thermally stable, chemically resistant |

| ATRP or RAFT | This compound | Well-defined architecture, tunable properties |

| Copolymerization | This compound with other vinyl monomers | Hybrid materials with combined properties |

Emerging Research Directions and Future Outlook

Development of Sustainable and Economically Viable Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign and cost-effective manufacturing processes. This paradigm shift is expected to significantly influence the future synthesis of 2-Bromo-4-(2-fluorophenyl)-1-butene and related compounds.

The application of green chemistry principles is fundamental to developing sustainable synthetic routes. For the synthesis of bromoalkenes and fluorophenyl-alkenes, this involves several key strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. For instance, traditional olefination methods that generate stoichiometric byproducts are being replaced by more atom-economical alternatives. A metal-free procedure for synthesizing tetraarylethylenes via alkylidene-homocoupling of N-tosylhydrazones, which only uses elemental sulfur and potassium carbonate as additives, exemplifies this approach. nih.gov

Use of Safer Solvents and Reagents: The development of reactions that can be conducted in greener solvents, such as water or bio-based solvents, or even in solvent-free conditions, is a major goal. Additionally, replacing hazardous reagents with safer alternatives is crucial.

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry, as it reduces waste and often leads to higher selectivity.

Recent research has highlighted the development of greener synthetic methods for related compounds. For example, a hypervalent iodine-catalyzed oxidative hydrolysis of bromoalkenes provides a metal-free approach to α-bromoketones. beilstein-journals.orgnih.gov Furthermore, the synthesis of highly substituted alkenes has been achieved using elemental sulfur and potassium carbonate, avoiding the need for hazardous metalorganic compounds. nih.gov These examples showcase the trend towards developing more sustainable synthetic methodologies that could be adapted for the synthesis of this compound.

Table 1: Application of Green Chemistry Principles in Alkene Synthesis

| Green Chemistry Principle | Application in Bromoalkene/Fluorophenyl-Alkene Synthesis |

| Atom Economy | Utilizing catalytic cross-coupling reactions that minimize stoichiometric byproducts. |

| Safer Solvents | Exploring aqueous media or solvent-free conditions for synthetic transformations. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Catalysis | Employing metal or organocatalysts to enable efficient and selective transformations. |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for the scalable and safe production of fine chemicals and pharmaceutical intermediates. nih.govaurigeneservices.com The key benefits of this technology include:

Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction parameters and minimize the risks associated with highly reactive or unstable intermediates. nih.govokayama-u.ac.jp This is particularly relevant for reactions involving hazardous reagents that might be used in the synthesis of this compound.

Improved Efficiency and Reproducibility: The precise control over temperature, pressure, and reaction time in flow systems leads to higher yields, improved selectivity, and greater batch-to-batch consistency. aurigeneservices.com

Scalability: Scaling up a reaction in a flow system is often more straightforward than in a batch process, as it typically involves running the system for a longer duration or using multiple reactors in parallel. rsc.org

Integration of Automation: Flow chemistry platforms can be readily integrated with automated systems for reaction optimization, in-line analysis, and purification, accelerating process development.

Discovery of Novel Catalytic Systems and Methodologies

The development of new catalytic systems is a major driving force in modern organic synthesis. For the synthesis and functionalization of this compound, research is likely to focus on photocatalysis, electrocatalysis, and biocatalysis to enable novel and more efficient bond formations.

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. snnu.edu.cn This technology utilizes light energy to initiate single-electron transfer (SET) processes, generating reactive radical intermediates that can participate in a variety of chemical transformations. In the context of this compound, photocatalysis could be employed for:

C-Br Bond Functionalization: The carbon-bromine bond can be activated by photoredox catalysis to generate a carbon-centered radical, which can then be trapped by various nucleophiles or participate in coupling reactions. This approach could be used to further derivatize the bromoalkene moiety.

C-C Bond Formation: Photocatalytic methods can be used to construct the carbon skeleton of the molecule. For example, the dicarboxylation of alkenes using CO2 has been achieved via visible-light photoredox catalysis. researchgate.net Synergistic photoredox and iron catalysis has enabled the intermolecular dialkylation of alkenes with two distinct C(sp3)-H bonds. nih.gov

Electrocatalysis offers another sustainable approach to driving chemical reactions by using electricity as a "reagent." This method can be used to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. Electrocatalytic methods are being explored for:

C-C Coupling: Electrocatalysis can be used to promote the coupling of aryl halides and other organic electrophiles. For instance, the selective electrocatalytic hydroboration of aryl alkenes has been reported. rsc.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly desirable transformation, and electrochemical methods are showing promise in this area. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. For the synthesis of halogenated compounds, two main classes of enzymes are of particular interest:

Halogenases: These enzymes can introduce halogen atoms into organic molecules with high regio- and stereoselectivity. nih.govacs.org The use of halogenases could provide a green alternative to traditional chemical halogenation methods for the synthesis of bromoalkenes.

Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. nih.gov While seemingly counterintuitive for the synthesis of a bromo-compound, dehalogenases could be used in kinetic resolution processes to obtain enantiomerically pure haloalkanes or in synthetic cascades.

The field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to engineer enzymes with improved stability, substrate scope, and catalytic activity. The application of biocatalysis to the synthesis of this compound could lead to highly selective and sustainable production routes.

Deepening Mechanistic Understanding of Complex Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalytic processes. For the palladium-catalyzed cross-coupling reactions that are often employed in the synthesis of aryl-substituted alkenes, detailed mechanistic studies are ongoing. acs.orgmit.eduresearchgate.net Key areas of investigation include:

The Role of Ligands: The nature of the ligand coordinated to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. Mechanistic studies help to elucidate how ligands influence the different elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. mit.edu

The Effect of Reaction Parameters: A deeper understanding of how reaction parameters, such as solvent, temperature, and the nature of the base, affect the catalytic cycle can lead to the development of more robust and efficient reaction conditions. acs.org

Identification of Reaction Intermediates: The direct observation and characterization of key reaction intermediates can provide valuable insights into the reaction mechanism. Techniques such as in-situ spectroscopy and computational modeling are being used to probe the intimate details of catalytic cycles.

By gaining a more profound understanding of the mechanisms of the catalytic reactions used to synthesize and functionalize this compound, researchers can develop more efficient, selective, and robust synthetic methods.

Article on “this compound” Cannot Be Generated Due to Lack of Available Scientific Data

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of information on the specific chemical compound This compound . While the compound is listed by some chemical suppliers, detailed research findings, and in-depth data necessary to construct a thorough and scientifically accurate article as per the requested outline are not available.

The search for information on "this compound" did not yield any substantive results that would allow for a detailed discussion of its synthesis, chemical properties, analytical methods, applications in medicinal and industrial chemistry, pharmacological and toxicological profiles, environmental impact, or emerging research directions. The information found was primarily for related, but structurally distinct, compounds. The strict requirement to focus solely on "this compound" cannot be met with the current publicly accessible data.

Therefore, this article cannot be generated at this time. Further research and publication of data on "this compound" would be required to enable the creation of the detailed article as outlined.

Q & A

Q. How can the molecular structure of 2-bromo-4-(2-fluorophenyl)-1-butene be experimentally validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can resolve bond lengths, angles, and stereochemistry. For example, SHELXL applies least-squares refinement to optimize structural parameters against diffraction data . If crystallization is challenging, nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) can confirm regiochemistry and substituent orientation.

Q. What synthetic routes are available for preparing this compound?

Methodological Answer: A common approach involves bromination of a pre-formed fluorophenyl-substituted alkene. For example:

- Step 1: Synthesize 4-(2-fluorophenyl)-1-butene via Heck coupling between 2-fluorophenylboronic acid and 1,3-butadiene.

- Step 2: Brominate the terminal alkene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl .

Purity can be confirmed via GC-MS or HPLC, with retention times matched to standards.

Q. How can researchers distinguish between structural isomers of brominated fluorophenyl alkenes?

Methodological Answer:

- Photoelectron Ionization Efficiency (PIE) curves (as in Figure 7 of ) differentiate isomers by their ionization energies. For example, 1-butene vs. 2-butene isomers show distinct thresholds (e.g., 9.12 eV vs. 9.62 eV).

- Vibrational spectroscopy (IR/Raman) identifies substituent positions via characteristic C-Br (550–600 cm) and C-F (1200–1250 cm) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Key parameters include:

- Electrophilicity index to predict susceptibility to nucleophilic attack.

- Frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in Suzuki-Miyaura couplings.

Studies on analogous compounds (e.g., 2-bromo-4′-methylpropiophenone) show that electron-withdrawing groups (e.g., F) lower LUMO energy, enhancing oxidative addition with Pd catalysts .

Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

- Multi-temperature crystallography identifies dynamic disorder (e.g., rotational isomers) that may skew X-ray results.

- Solid-state NMR cross-validates crystallographic data by correlating chemical shifts with fluorine positioning.

Discrepancies in torsional angles (e.g., alkene vs. aryl plane) can arise from crystal packing effects, which are absent in solution-phase NMR .

Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolysis kinetics can be studied via UV-Vis spectroscopy by tracking Br release under acidic/basic conditions.

- pH-dependent stability assays (e.g., 1H NMR in DO at pH 2–12) reveal degradation pathways. The electron-withdrawing fluorine group likely stabilizes the alkene against electrophilic attack but increases susceptibility to base-induced β-elimination .

Q. What mechanistic insights explain unexpected byproducts in bromo-alkene functionalization?

Methodological Answer:

- Radical trapping experiments (e.g., TEMPO) confirm/rule out radical intermediates during bromination.

- Isotopic labeling (e.g., at the alkene position) traces hydrogen abstraction pathways.

For example, in , mass 56 fragmentation revealed competing pathways for 1-butene vs. 2-butene formation, attributed to allylic vs. vinylic radical stability .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.